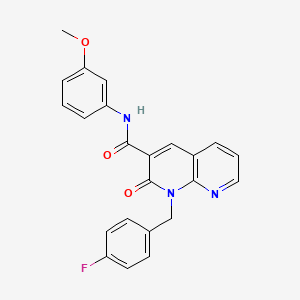
1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3 and its molecular weight is 403.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development
Research into similar naphthyridine derivatives has focused on chemical synthesis and the development of novel compounds. For example, studies on the synthesis of new heterocyclic systems and their derivatives show the versatility of naphthyridine compounds in generating diverse chemical structures with potential biological activities (Deady & Devine, 2006). Such research lays the groundwork for further exploration of naphthyridine derivatives in various scientific applications.
Potential Antibacterial and Antifungal Applications
Naphthyridine derivatives have been studied for their antibacterial and antifungal properties. For instance, the synthesis and evaluation of pyridonecarboxylic acids as antibacterial agents highlight the potential of naphthyridine derivatives in combating bacterial infections (Egawa et al., 1984). Another study on novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial and antifungal activities, suggesting the utility of these compounds in developing new antimicrobial agents (Helal et al., 2013).
Exploration in Drug Development
The exploration of naphthyridine derivatives in drug development is a prominent area of research. Compounds with the naphthyridine moiety have been investigated for their cytotoxic activities against cancer cells, indicating their potential application in cancer therapy (Deady et al., 2005). Additionally, the discovery and characterization of compounds as selective inhibitors for kinase targets further exemplify the therapeutic relevance of naphthyridine derivatives in treating diseases related to kinase dysfunction (Schroeder et al., 2009).
Environmental and Metabolic Studies
Naphthyridine derivatives are also relevant in environmental and metabolic studies. The potential for carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium, involving transformations of similar structural motifs, points to the ecological and environmental applications of these compounds (Bisaillon et al., 1993).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-19-6-2-5-18(13-19)26-22(28)20-12-16-4-3-11-25-21(16)27(23(20)29)14-15-7-9-17(24)10-8-15/h2-13H,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJWGQABGUEFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


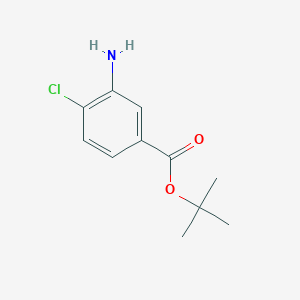
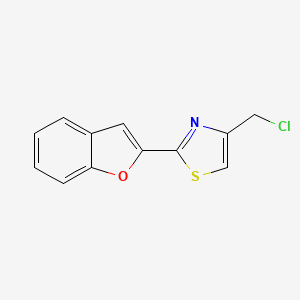
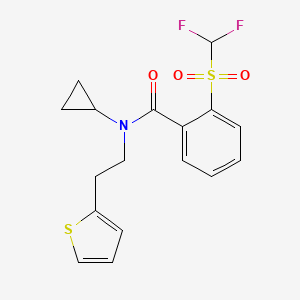
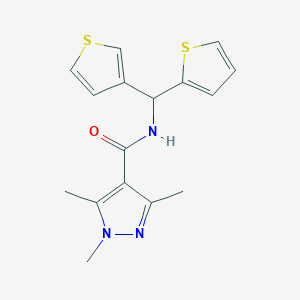

![{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B3015976.png)

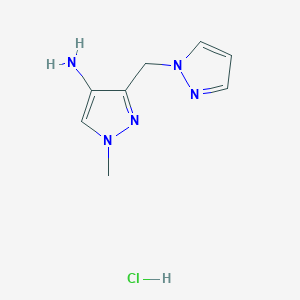
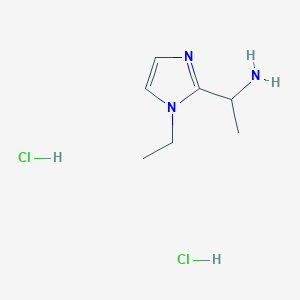


![4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B3015985.png)
